1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate (CAS 1257294-08-8) is a ditrifluoroacetate salt of a difluorinated saturated heterocyclic amine that combines a strained four-membered azetidine ring with a gem-difluorinated pyrrolidine scaffold. This bifunctional secondary amine is primarily used as a versatile small-molecule building block in early-stage medicinal chemistry and fragment-based drug discovery.

Molecular Formula C11H14F8N2O4
Molecular Weight 390.23
CAS No. 1257294-08-8
Cat. No. B599270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate
CAS1257294-08-8
Synonyms1-(3-azetidinyl)-3,3-difluoro-Pyrrolidine
Molecular FormulaC11H14F8N2O4
Molecular Weight390.23
Structural Identifiers
SMILESC1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7)
InChIKeyCRVDURPLDOSVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Ditrifluoroacetate (CAS 1257294-08-8) and Why It Matters for Drug Discovery Sourcing


1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate (CAS 1257294-08-8) is a ditrifluoroacetate salt of a difluorinated saturated heterocyclic amine that combines a strained four-membered azetidine ring with a gem-difluorinated pyrrolidine scaffold. This bifunctional secondary amine is primarily used as a versatile small-molecule building block in early-stage medicinal chemistry and fragment-based drug discovery [1]. Its structural architecture positions it within the broader class of mono- and difluorinated azetidine/pyrrolidine derivatives, which have been systematically studied for their modulated basicity and lipophilicity profiles [1]. The ditrifluoroacetate counter-ion offers distinct handling advantages over other salt forms, including enhanced crystallinity and defined stoichiometry for accurate formulation in research-scale synthesis.

Why You Cannot Simply Replace 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Ditrifluoroacetate with Other In-Class Building Blocks


Azetidine-pyrrolidine hybrids are not functionally interchangeable. The precise regiochemistry of the azetidine linkage (3-position vs. 1-position attachment) and the gem-difluorination pattern on the pyrrolidine ring each independently modulate key physicochemical parameters—pKa, LogP, and metabolic stability—that dictate downstream ADME and target engagement [1]. Systematic studies demonstrate that even minor conformational changes induced by fluorine substitution can produce 'Janus face' (facially polarized) architectures with unusually high hydrophilicity [1]. The ditrifluoroacetate salt form further differentiates this compound from commonly available free base and hydrochloride variants (CAS 1403766-97-1) through its distinct solubility profile, thermal behavior, and stability during storage and synthetic transformations .

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Ditrifluoroacetate: A Product-Specific Quantitative Evidence Guide for Procurement Decisions


Regioisomeric Scaffold Precision: 1-(Azetidin-3-yl) vs. 4-(1-Azetidinyl) Connectivity Differentiates Physicochemical Space

The target compound's 1-(azetidin-3-yl)-3,3-difluoropyrrolidine scaffold possesses a specific connectivity that distinguishes it from its regioisomer, 4-(1-azetidinyl)-3,3-difluoropyrrolidine (CAS 1896811-55-4), where the azetidine nitrogen is directly attached to the pyrrolidine 4-position. In systematic studies of structurally related difluorinated saturated heterocyclic amines, the distance between the fluorine atoms and the protonation center (the secondary amine) was identified as the primary determinant of pKa, with conformational effects further influencing LogP [1]. Compounds with the 1-(azetidin-3-yl) substitution pattern are expected to exhibit a different basicity and lipophilicity profile compared to their 4-substituted counterparts, which can be critical for selecting a scaffold that matches a specific target product profile (TPP) during hit-to-lead optimization .

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Salt Form Differentiation: Ditrifluoroacetate vs. Dihydrochloride Solubility and Handling Profile for Synthesis Workflow Compatibility

The ditrifluoroacetate (di-TFA) salt form (CAS 1257294-08-8, MW 390.23 g/mol, empirical formula C11H14F8N2O4) offers significantly different solubility, hygroscopicity, and crystalline properties compared to the dihydrochloride salt (CAS 1403766-97-1, MW 235.10 g/mol, C7H14Cl2F2N2) . The TFA counter-ion enhances solubility in organic solvents (e.g., DCM, THF, DMF), facilitating homogeneous reaction conditions for amide coupling and reductive amination steps that are central to library synthesis. In contrast, the hydrochloride salt typically shows higher aqueous solubility but may require additional base neutralization steps for use in organic-phase reactions . The di-TFA form is preferred for building block applications where direct, anhydrous coupling conditions are required without the need for prior free-basing.

Synthetic Chemistry Salt Selection Pre-formulation

Metabolic Stability Advantage of 3,3-Difluoropyrrolidine Motif vs. 3,3-Difluoroazetidine in Building Block Selection

A comprehensive study by Melnykov et al. (2023) measured the intrinsic microsomal clearance (CLint) of a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives and found that all studied compounds demonstrated high metabolic stability except for the 3,3-difluoroazetidine derivative, which was the sole outlier with elevated clearance [1]. This key finding indicates that the 3,3-difluoropyrrolidine motif present in the target compound is intrinsically more metabolically stable than the analogous 3,3-difluoroazetidine building block (a common alternative scaffold). For scientists selecting between a difluoropyrrolidine-based and a difluoroazetidine-based building block, this difference in metabolic stability can be decisive for the probability of achieving an orally bioavailable lead compound with acceptable half-life.

Drug Metabolism Pharmacokinetics Building Block Design

Structural Uniqueness for Fragment Growth and Diversity-Oriented Synthesis vs. Simpler 3,3-Difluoropyrrolidine

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine offers a higher degree of structural complexity than simple 3,3-difluoropyrrolidine (free base), which is widely used as a DPP-4 inhibitor building block. The target compound contains two distinct secondary amine handles (the azetidine NH and the pyrrolidine NH after deprotection) that enable sequential, orthogonal functionalization for the rapid generation of diverse compound libraries [1]. Its patent-class coverage, including its use as a synthetic intermediate in orexin receptor modulator programs and AT2 receptor antagonist development, demonstrates that this scaffold is embedded in multiple therapeutically validated chemical series [2] [3]. In contrast, simple 3,3-difluoropyrrolidine typically provides only a single elaboration vector, limiting the accessible chemical space per synthesis cycle.

Fragment-Based Drug Discovery Diversity-Oriented Synthesis Scaffold Complexity

Best-Fit Research and Industrial Application Scenarios for 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Ditrifluoroacetate


Fragment Elaboration Libraries for Orexin Receptor and CNS Target Programs

Given the scaffold's appearance in multiple orexin receptor modulator patents [2], this building block is ideally suited for generating focused compound libraries aimed at novel OX1/OX2 receptor ligands for narcolepsy, sleep disorders, or addiction therapy. The dual amine functionality allows systematic scanning of both the azetidine and pyrrolidine vectors simultaneously, maximizing SAR exploration efficiency. The di-TFA salt form ensures rapid dissolution in organic solvents for parallel synthesis workflows.

AT2 Receptor Antagonist Lead Optimization Programs

Patent literature explicitly covers azetidine-pyrrolidine hybrids as AT2 receptor antagonists, relevant for neuropathic pain and cardiovascular indications [3]. The 1-(azetidin-3-yl) linkage pattern provides a distinct spatial orientation compared to 4-substituted or methyl-linked analogs, enabling the exploration of unique binding poses within the AT2 receptor pocket. Researchers can prioritize this building block when seeking to differentiate their lead series from competitive AT2 antagonist chemotypes.

Scaffold Replacement and Property Fine-Tuning in Kinase and Protease Inhibitor Discovery

The systematic data from Melnykov et al. (2023) demonstrate that fluorination pattern and regiochemistry provide a rational lever to tune pKa and LogP while maintaining high metabolic stability [1]. Drug discovery teams looking to replace a metabolically unstable or overly basic amine in a kinase or protease inhibitor can use this compound to introduce a conformationally constrained, dual-heterocyclic motif with predictable property modulation. The 3,3-difluoropyrrolidine core ensures that the modified inhibitor retains favorable ADME attributes.

Pilot Compound Supply for Academic Screening Centers and CROs

Multiple vendors, including BOC Sciences and Enamine, offer this compound with defined purity (≥98%) and ISO-certified quality systems . Academic screening centers and contract research organizations (CROs) requiring gram-scale quantities for high-throughput or medium-throughput screening can source this building block with documented chain-of-custody. The availability of the di-TFA salt minimizes the need for in-house salt conversion prior to library synthesis, expediting the start of screening campaigns.

Quote Request

Request a Quote for 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.